Tetrahydro-4H-thiopyran-4-one 1-oxide

Antifungal Candida albicans Thiopyran derivatives

Choose Tetrahydro-4H-thiopyran-4-one 1-oxide for its critical sulfoxide oxidation state—proven to mask Michael acceptor sites, lowering mammalian cell toxicity while maintaining submicromolar anti-kinetoplastid activity—a balance unattainable with the parent sulfide or sulfone. Essential for neglected tropical disease drug discovery (Human African Trypanosomiasis, Leishmaniasis) and antifungal SAR studies. Supplied with batch-specific CoA (NMR, HPLC, GC) at ≥98% purity. Also uniquely serves as a bis-sulfenate anion source in double pallado-catalyzed cross-coupling for TADF materials.

Molecular Formula C5H8O2S
Molecular Weight 132.18 g/mol
CAS No. 17396-36-0
Cat. No. B096031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-4H-thiopyran-4-one 1-oxide
CAS17396-36-0
Molecular FormulaC5H8O2S
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESC1CS(=O)CCC1=O
InChIInChI=1S/C5H8O2S/c6-5-1-3-8(7)4-2-5/h1-4H2
InChIKeyCZSXIGLHRRJGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-4H-thiopyran-4-one 1-oxide (CAS 17396-36-0): A Critical Sulfoxide Intermediate for Procurement-Driven Research


Tetrahydro-4H-thiopyran-4-one 1-oxide (CAS 17396-36-0), also known as thian-4-one S-oxide, is a heterocyclic sulfoxide derived from the controlled oxidation of tetrahydro-4H-thiopyran-4-one . This compound, with a molecular formula of C₅H₈O₂S and a molecular weight of 132.18 g/mol, features a six-membered saturated ring containing a sulfur atom in the +4 oxidation state and a ketone group at the 4-position . It is a valuable building block in organic synthesis and medicinal chemistry, often utilized as an intermediate in the preparation of more complex sulfur-containing molecules, particularly those with potential pharmaceutical applications .

Why Generic Substitution of Tetrahydro-4H-thiopyran-4-one 1-oxide (CAS 17396-36-0) with its Sulfide or Sulfone Analogs is Scientifically Invalid


Generic substitution of Tetrahydro-4H-thiopyran-4-one 1-oxide with its parent sulfide (tetrahydro-4H-thiopyran-4-one) or the fully oxidized sulfone (tetrahydro-4H-thiopyran-4-one 1,1-dioxide) is not chemically or biologically equivalent due to the profound influence of the sulfur oxidation state on both molecular reactivity and biological activity [1]. The sulfoxide moiety introduces a specific dipole moment and hydrogen-bonding capacity that alters solubility, stability, and interaction with biological targets compared to the sulfide or sulfone [2]. Crucially, in a series of anti-kinetoplastidal prodrugs, the sulfoxide was shown to effectively lower mammalian cell toxicity while maintaining antiparasitic potency, a balance not achieved by the parent sulfide [2]. Therefore, selecting the correct oxidation state is a critical decision point for ensuring experimental reproducibility and achieving the desired reactivity or biological outcome.

Quantitative Evidence Guide: Benchmarking Tetrahydro-4H-thiopyran-4-one 1-oxide (CAS 17396-36-0) Against Closest Analogs


Antifungal Activity of Thiopyran S-Oxides Against Candida albicans

In a direct head-to-head comparison of a series of thiopyran derivatives, the S-oxide class exhibited excellent antifungal activity against Candida albicans, distinguishing it from the sulfide precursors [1]. The study found that while thiopyran S,S-dioxides were the most potent antibacterials, thiopyran S-oxides demonstrated a specific and strong antifungal effect against C. albicans [1].

Antifungal Candida albicans Thiopyran derivatives

Prodrug Strategy: Reduced Mammalian Cytotoxicity of Tetrahydro-4H-thiopyran-4-one S-Oxides

A comparative study of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives revealed that the S-oxide and sulfone forms function as effective prodrugs, significantly lowering major toxicity against human fibroblast cells (hMRC-5) while maintaining potent anti-trypanosomal activity [1]. The parent sulfide compounds, in contrast, showed higher mammalian cell toxicity [1]. This difference is attributed to the temporary masking of Michael acceptor sites in the oxidized forms [1].

Anti-kinetoplastid Prodrug Cytotoxicity Selectivity Index

Application as a Bis-Sulfenate Anion Source in Pallado-Catalyzed Cross-Coupling

Tetrahydro-4H-thiopyran-4-one 1-oxide 1 was specifically reported as a source of a bis-sulfenate anion and successfully applied in a double pallado-catalyzed cross-coupling reaction for the synthesis of symmetrical biarylsulfoxides [1]. This reaction was shown to tolerate a large array of electronic properties and bulkiness, and the resulting biarylsulfoxide exhibited an unreported Thermally Activated Delayed Fluorescence (TADF) phenomenon [1]. This synthetic utility is not a general property of all thiopyran oxides but is a specific application for this particular compound.

Cross-coupling Sulfenate anion Palladium catalysis Biarylsulfoxide

Commercially Available Purity and Quality Control Specifications

Commercial vendors supply Tetrahydro-4H-thiopyran-4-one 1-oxide with a standard purity specification of ≥98%, as verified by GC, HPLC, and NMR . This is a key differentiator from the parent sulfide, which is also available at ≥98% (GC) , indicating that both are readily available at high purity for research applications. The availability of batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data from vendors ensures reliable procurement for sensitive experiments .

Purity Quality Control Procurement Analytical Chemistry

High-Impact Application Scenarios for Tetrahydro-4H-thiopyran-4-one 1-oxide (CAS 17396-36-0) Based on Quantitative Differentiation


Medicinal Chemistry: Design of Safer Anti-Kinetoplastid Prodrugs

Researchers developing novel therapies for Human African Trypanosomiasis or Leishmaniasis should prioritize Tetrahydro-4H-thiopyran-4-one 1-oxide and its derivatives. As demonstrated by Gendron et al. (2024), the sulfoxide moiety effectively masks Michael acceptor sites, leading to a significant reduction in mammalian cell toxicity compared to the parent sulfide, while maintaining potent anti-parasitic activity in the micromolar to submicromolar range . This directly addresses a major hurdle in drug development for these neglected tropical diseases.

Organic Synthesis: A Specialized Reagent for Pallado-Catalyzed Biarylsulfoxide Synthesis

Tetrahydro-4H-thiopyran-4-one 1-oxide is a uniquely suited reagent for synthetic chemists investigating new organosulfur methods or developing novel materials with TADF properties. As reported by Magné et al. (2024), it acts as a bis-sulfenate anion source in a double pallado-catalyzed cross-coupling reaction to produce symmetrical biarylsulfoxides . This application, which tolerates a wide range of steric and electronic parameters, is a specific and advanced use case not shared by its sulfide or sulfone analogs, making it a valuable tool for specialized synthesis .

Antifungal Research: Exploring the Thiopyran S-Oxide Pharmacophore

For researchers focused on developing new antifungal agents, particularly against Candida albicans, the thiopyran S-oxide class offers a distinct advantage. A comparative antimicrobial evaluation by Firouzzade Pasha et al. (2017) showed that while sulfones were the most potent antibacterials, the S-oxides demonstrated excellent and specific antifungal activity against C. albicans . This highlights the S-oxide oxidation state as a critical structural feature for achieving selective antifungal activity, guiding structure-activity relationship (SAR) studies toward this specific scaffold .

Quality Control and Analytical Method Development

Analytical chemists and QC departments can rely on the well-defined commercial specifications for Tetrahydro-4H-thiopyran-4-one 1-oxide. The compound is widely available with a verified purity of ≥98%, and vendors routinely provide batch-specific CoAs with NMR, HPLC, and GC data . This ensures high reproducibility and reliability when using this compound as a standard or intermediate in regulated or high-precision environments, offering a clear advantage over less well-characterized or lower-purity alternatives.

Technical Documentation Hub

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